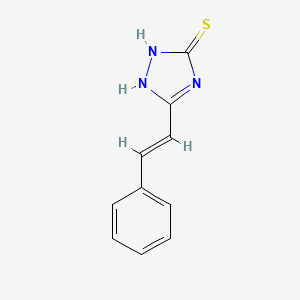

3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol

Beschreibung

Eigenschaften

IUPAC Name |

5-[(E)-2-phenylethenyl]-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3S/c14-10-11-9(12-13-10)7-6-8-4-2-1-3-5-8/h1-7H,(H2,11,12,13,14)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALHGVKAIXXQXJE-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC2=NC(=S)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C2=NC(=S)NN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

218438-53-0 | |

| Record name | 5-[(1E)-2-phenylethenyl]-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol can be achieved through several synthetic routes. One common method involves the reaction of 2-phenylethenyl bromide with 1H-1,2,4-triazole-5-thiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

S-Alkylation Reactions

The thiol group undergoes alkylation with electrophilic reagents like α-bromo-γ-butyrolactone :

-

Reactants : 3-(2-Phenylethenyl)-1H-1,2,4-triazole-5-thiol, α-bromo-γ-butyrolactone

-

Conditions : Reflux in glacial acetic acid or ethanol with NaOAc/Et₃N

-

Product : 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one (yield: 72–85%) .

Mechanism : SN2 displacement at the sulfur atom, confirmed by ¹H NMR (δ 4.53–4.36 ppm, lactone protons) .

Cyclocondensation with Hydrazonoyl Halides

Reaction with hydrazonoyl halides yields fused triazolo-triazole systems :

-

Reactants : Hydrazonoyl halides (e.g., Ar–C≡N–N–Ar)

-

Conditions : Ethanol, NaOEt, reflux

-

Product : 1,3,5-Trisubstituted 1H- triazolo[3,4-c] triazoles .

Key observation : Regioselectivity driven by Smiles rearrangement of thiohydrazonates .

Formation of Schiff Bases

The amino group (if present) reacts with aldehydes to form azomethines :

-

Reactants : Arylaldehydes (e.g., 4-nitrobenzaldehyde)

-

Conditions : Ethanol, reflux

-

Product : 4-(Arylideneamino)-5-(2-phenylethenyl)-4H-1,2,4-triazole-3-thiols .

Characterization : IR absorption at 1610–1625 cm⁻¹ (C=N), ¹H NMR δ 8.2–8.4 ppm (CH=N) .

Antimicrobial Activity

Derivatives exhibit moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) :

| Derivative | MIC (μg/mL) |

|---|---|

| 3-(2-Phenylethenyl) | 32–64 |

| Pyridinyl analog | 16–32 |

Reactivity Comparison Table

Wissenschaftliche Forschungsanwendungen

3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The triazole ring can interact with nucleic acids and other biomolecules, affecting their function. These interactions can lead to various biological effects, including antimicrobial and antifungal activities.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The pharmacological profile of 1,2,4-triazole-5-thiol derivatives is highly dependent on substituents. Below is a comparative analysis of key analogs:

Table 1: Structural Comparison of Selected 1,2,4-Triazole-5-Thiol Derivatives

Pharmacological Activity

Anti-Inflammatory Activity

- 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol : Exhibited significant anti-inflammatory activity in carrageenan-induced rat paw edema models, with IC₅₀ values comparable to indomethacin. The methoxy groups likely enhance electron-donating effects, improving receptor binding .

Actoprotective Activity

- 3-(Thiophen-2-ylmethyl)-1H-1,2,4-triazole-5-thiol Derivatives : Demonstrated superior actoprotective effects (reducing fatigue) compared to Riboxin® in forced swimming tests. Potassium salts of these derivatives showed 6.32% higher efficacy, attributed to improved solubility and cation-π interactions .

Antibacterial Activity

- 3-(2-Hydroxy Phenyl)-1H-1,2,4-Triazole-5-Thiol : Derivatives showed moderate activity against Staphylococcus aureus and Escherichia coli (MIC: 32–64 µg/mL), likely due to hydrogen bonding via the hydroxyl group .

- Target Compound : The hydrophobic styryl group could improve membrane penetration, but its lack of polar substituents may limit antibacterial efficacy compared to hydroxy-substituted analogs.

Physicochemical Properties

Solubility and Stability

- 3-(4-Fluoro-3-phenoxyphenyl)-...: Fluorine substitution enhances lipophilicity and crystallinity, as shown in X-ray diffraction studies. The compound forms weak C–H···F and π-stacking interactions, stabilizing the solid-state structure .

- Target Compound : The styryl group’s extended conjugation may reduce aqueous solubility but improve thermal stability.

Key Research Findings

Biologische Aktivität

3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antifungal, and potential anticancer properties. The mechanisms of action and structure-activity relationships are also discussed, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring and a thiol group, which are critical for its biological activity. The triazole moiety is known for its stability and ability to interact with various biological targets, while the thiol group can form covalent bonds with proteins and enzymes.

Antimicrobial Activity

Research indicates that 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol exhibits significant antimicrobial properties. It has been tested against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The compound's mechanism of action against microbes may involve the disruption of cell membrane integrity or interference with metabolic pathways.

Antifungal Activity

In addition to antibacterial effects, the compound has shown antifungal activity. Its efficacy against fungal pathogens is particularly noteworthy in the context of opportunistic infections.

Table 2: Antifungal Activity Data

Anticancer Potential

Emerging studies suggest that 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol may possess anticancer properties. It has been evaluated for cytotoxicity against various cancer cell lines.

Table 3: Cytotoxicity Against Cancer Cell Lines

The compound's cytotoxic effects are believed to stem from its ability to induce apoptosis in cancer cells and inhibit cell proliferation.

The biological activity of 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol can be attributed to several mechanisms:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting their function.

- Nucleic Acid Interaction : The triazole ring may interact with nucleic acids, affecting replication and transcription processes.

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for microbial growth or cancer cell survival.

Case Studies

A recent study investigated the effects of this compound on a range of microbial strains and cancer cell lines. Results indicated a dose-dependent response in both antimicrobial and anticancer assays, highlighting its potential as a lead compound for drug development.

Study Findings

In vitro studies demonstrated:

- Significant inhibition of bacterial growth at concentrations as low as 16 µg/mL.

- Induction of apoptosis in breast cancer cells at IC50 values around 10 µM.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization of thiosemicarbazide intermediates or Friedel-Crafts acylation followed by heterocyclization. Key steps include refluxing in ethanol or DMF with catalysts like KOH. For example, derivatives of similar triazoles (e.g., 3-(thiophen-2-ylmethyl) analogs) were synthesized using thiophene-functionalized precursors and characterized via elemental analysis, ¹H-NMR, and LC-MS . Optimize yields by controlling reaction time (6–12 hours) and temperature (80–100°C). Purity is validated via melting point analysis and chromatographic techniques (TLC/HPLC) .

Q. Which spectroscopic and computational methods are most reliable for characterizing 3-(2-phenylethenyl)-1H-1,2,4-triazole-5-thiol?

- Methodological Answer : Use a combination of:

- ¹H/¹³C-NMR to confirm substituent positions and stereochemistry.

- FTIR to identify thiol (-SH) and triazole ring vibrations (e.g., peaks at 2550 cm⁻¹ for S-H and 1600–1500 cm⁻¹ for C=N stretching).

- LC-MS for molecular ion validation (e.g., [M+H]⁺ peaks).

- X-ray crystallography (where possible) for definitive structural elucidation . Computational tools like Gaussian or DFT simulations can predict electronic properties and stability .

Q. How is the biological activity of this compound initially assessed in vitro?

- Methodological Answer : Screen for antimicrobial, antioxidant, or enzyme-inhibitory activity using:

- Microdilution assays (MIC/MBC for antimicrobial activity).

- DPPH/ABTS radical scavenging assays (IC₅₀ values for antioxidant potential).

- Molecular docking against target proteins (e.g., urease, COX-2) to predict binding affinity. For example, triazole-thiol derivatives showed actoprotective effects in rats via forced swimming tests, with activity linked to substituent electronegativity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) affect the pharmacological activity of this compound?

- Methodological Answer :

- Electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring enhance actoprotective and antimicrobial activity but may reduce solubility. For instance, 3-nitrobenzylidene substituents in triazole-thiol derivatives reduced fatigue in rats by 12–15% .

- Cation substitution : Potassium salts of triazole-thiols outperformed sodium analogs by 6–8% in actoprotective models due to better membrane permeability .

- Heterocyclic fusion : Thiophene or pyrazole rings improve metabolic stability but require ADME profiling to assess bioavailability .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values across studies)?

- Methodological Answer :

- Standardize assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., ascorbic acid for antioxidant tests).

- Validate via orthogonal methods : Cross-check antimicrobial results with time-kill assays or SEM imaging of bacterial membrane damage.

- Statistical rigor : Apply Shapiro-Wilk tests for normality and ANOVA with post-hoc Tukey tests to compare group means. For example, Safonov et al. used Kolmogorov-Smirnov tests to confirm actoprotective data significance in rat models .

Q. How can in silico modeling optimize the pharmacokinetic profile of this compound?

- Methodological Answer :

- ADME prediction : Tools like SwissADME or pkCSM assess logP (target <5), H-bond donors/acceptors, and CYP450 interactions. For example, 1,2,4-triazole derivatives with logP ~2.5 showed optimal blood-brain barrier penetration .

- Toxicity prediction : Use ProTox-II to screen for hepatotoxicity or mutagenicity. Substituents like 4-dimethylaminobenzylidene increased hepatotoxicity risk in preclinical models .

Q. What in vivo models are appropriate for evaluating the actoprotective or neuroprotective potential of this compound?

- Methodological Answer :

- Forced swimming tests in rats (200–260 g) with load attachments (10% body weight) to measure endurance. Administer compounds orally (100 mg/kg) 20 minutes pre-test, using saline and Riboxin® as controls .

- Morris water maze or rotarod tests for neuroprotection. Monitor biomarkers like BDNF or oxidative stress markers (MDA, SOD) in brain homogenates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.